molecular formula C11H9ClN2O2 B574447 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid CAS No. 187999-46-8

2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No. B574447
CAS RN: 187999-46-8
M. Wt: 236.655
InChI Key: QQRYIMPKNCKCLP-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a methyl group. Additionally, there is a carboxylic acid functional group at the 4-position of the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. The 4-chlorophenyl group would add a degree of polarity to the molecule, and the carboxylic acid group would contribute both polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, for example, is aromatic and relatively stable, but can participate in various reactions under the right conditions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the 4-chlorophenyl group could impact properties such as solubility, melting point, and boiling point .

Future Directions

The study of compounds containing an imidazole ring is an active area of research, given their prevalence in biologically active molecules. Future research could explore the synthesis, characterization, and potential applications of this compound in various fields, including medicinal chemistry .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRYIMPKNCKCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656038
Record name 2-(4-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187999-46-8
Record name 2-(4-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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